Mps1-IN-1

Vue d'ensemble

Description

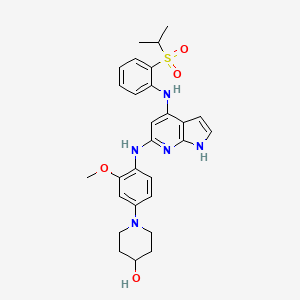

Mps1-IN-1 is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperidin-4-ol core, which is substituted with various functional groups, including an isopropylsulfonyl group, a pyrrolo[2,3-b]pyridine moiety, and a methoxyphenyl group. These structural elements contribute to its unique chemical properties and potential biological activities.

Méthodes De Préparation

The synthesis of Mps1-IN-1 involves multiple steps, each requiring specific reaction conditions and reagents. A general synthetic route may include the following steps:

Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and an aldehyde or ketone.

Introduction of the isopropylsulfonyl group: This step typically involves the reaction of the pyrrolo[2,3-b]pyridine intermediate with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the phenylamino group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrrolo[2,3-b]pyridine intermediate reacts with an appropriate aniline derivative.

Methoxylation of the phenyl ring:

Formation of the piperidin-4-ol core: This final step involves the cyclization of the intermediate compound to form the piperidin-4-ol core, which can be achieved through a variety of methods, including reductive amination or cyclization of a suitable precursor.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Mps1-IN-1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the isopropylsulfonyl group to an isopropylthiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of corresponding hydrolysis products.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as methanol, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuroblastoma

In neuroblastoma cells, Mps1 inhibition using Mps1-IN-1 has been shown to promote cell death through mitochondrial pathways. The treatment resulted in significant loss of mitochondrial membrane potential and increased intracellular calcium levels, indicating activation of intrinsic apoptosis pathways .

Prostate Cancer

This compound enhances the efficacy of taxane-based therapies in castration-resistant prostate cancer (CRPC). Studies indicate that Mps1 inhibition potentiates the cytotoxic effects of cabazitaxel (CBZ) regardless of androgen receptor status. This suggests that Mps1 can be targeted to improve treatment outcomes in CRPC patients .

Osteosarcoma

The combination of Mps1 inhibition and paclitaxel treatment has demonstrated improved survival rates in osteosarcoma models. The synergistic effects lead to enhanced cell division errors, promoting tumor cell death .

Data Table: Summary of Key Findings

Case Study 1: Neuroblastoma Cell Death

In a study investigating the effects of this compound on neuroblastoma cells, researchers observed that treatment led to significant apoptotic markers and loss of mitochondrial integrity, highlighting its potential as a therapeutic agent against aggressive tumors .

Case Study 2: Prostate Cancer Treatment Synergy

Another study focused on the use of this compound in combination with cabazitaxel for treating CRPC. The findings revealed that Mps1 inhibition forced mitotic catastrophe in cancer cells, significantly increasing drug efficacy and suggesting a new therapeutic strategy for resistant cases .

Mécanisme D'action

The mechanism of action of Mps1-IN-1 is likely to involve interactions with specific molecular targets and pathways. The compound’s functional groups and structural elements may allow it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Mps1-IN-1 can be compared with other similar compounds, such as:

Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol core and may have similar chemical properties and biological activities.

Pyrrolo[2,3-b]pyridine derivatives:

Isopropylsulfonyl-substituted compounds:

The uniqueness of this compound lies in its combination of these structural elements, which may confer unique chemical properties and potential biological activities.

Activité Biologique

Mps1-IN-1 is a selective inhibitor of the Mps1 kinase, an essential component of the spindle assembly checkpoint (SAC) that ensures proper chromosome segregation during cell division. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

Mps1 functions primarily to monitor the attachment of kinetochores to spindle microtubules. When inhibited, it disrupts this checkpoint, leading to improper chromosome segregation. This compound acts by binding to the ATP pocket of the Mps1 kinase, effectively blocking its catalytic activity. This inhibition has been shown to induce a range of cellular responses:

- Cell Cycle Arrest : this compound treatment leads to a significant increase in cells with hyperploid DNA content, indicating a failure in proper cell cycle progression due to disrupted SAC signaling .

- Induction of Apoptosis : The compound promotes cell death in cancer cells by causing mitochondrial dysfunction and increasing the number of cells exhibiting signs of apoptosis .

Efficacy in Cancer Models

This compound has demonstrated potent anticancer activity across various in vitro and in vivo models. Below is a summary of key findings from recent studies:

Case Study: Breast Cancer

In a study focused on basal breast cancer cell lines, this compound was found to significantly reduce cell viability with an IC50 value of 1.2 nM. The treatment led to missegregation of chromosomes and increased apoptosis rates, highlighting its potential as a therapeutic agent for treating aggressive breast cancers characterized by high genomic instability .

Potential Therapeutic Applications

Given its mechanism and efficacy, this compound is being explored for use in combination therapies:

- Combination with Microtubule-Targeting Agents : Preliminary studies suggest that combining this compound with agents that target microtubules may enhance its anticancer effects by further disrupting mitotic progression .

- Targeting Other Kinases : Research indicates that Mps1 inhibitors could be effective against cancers with specific genetic backgrounds that rely heavily on SAC integrity for survival .

Propriétés

IUPAC Name |

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O4S/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJMRSQTDLRCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649015 | |

| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125593-20-5 | |

| Record name | 1-[3-Methoxy-4-({4-[2-(propane-2-sulfonyl)anilino]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.